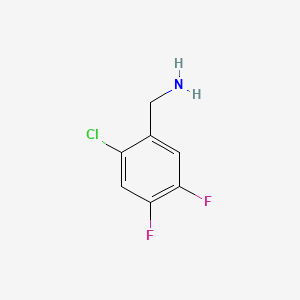
2-Chloro-4,5-difluorobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,5-difluorobenzylamine is a chemical compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol . It is primarily used in scientific research, particularly in the fields of chemistry and biology . The compound is known for its unique properties, making it a valuable asset in various applications.
Aplicaciones Científicas De Investigación
2-Chloro-4,5-difluorobenzylamine has a wide range of applications in scientific research:
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known to be a key intermediate in the synthesis of certain pharmaceutical compounds .
Mode of Action
As an intermediate, its role would typically involve reacting with other compounds to form a desired product .
Biochemical Pathways
As an intermediate in drug synthesis, it may participate in various biochemical reactions depending on the specific drug being synthesized .
Pharmacokinetics
As an intermediate, its pharmacokinetic profile would likely be less relevant than that of the final drug product .
Result of Action
As an intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .
Action Environment
Like any chemical compound, factors such as temperature, ph, and presence of other chemicals could potentially influence its reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4,5-difluorobenzylamine typically involves the reduction of 2,4-difluorobenzonitrile. One method includes the use of nitrile oxidoreductase, which reduces 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine . Another method involves the use of hydrogen and Raney nickel, although this method has a lower yield and requires the use of dangerous hydrogen .
Industrial Production Methods: For industrial production, the method involving nitrile oxidoreductase is preferred due to its higher yield and environmentally friendly process. This method is suitable for mass production and involves safe raw materials .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4,5-difluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Reduction Reactions: It can be reduced to form different amine derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: Hydrogen gas and metal catalysts like Raney nickel are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzylamines.
Reduction Reactions: Products include different amine derivatives.
Oxidation Reactions: Products include corresponding oxides and other oxidized derivatives.
Comparación Con Compuestos Similares
2,4-Difluorobenzylamine: Similar in structure but lacks the chlorine atom.
3,4-Difluorobenzylamine: Similar but with different fluorine atom positions.
2,4-Dichlorobenzylamine: Similar but with chlorine atoms instead of fluorine.
Uniqueness: 2-Chloro-4,5-difluorobenzylamine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination makes it more reactive in certain chemical reactions and suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
IUPAC Name |
(2-chloro-4,5-difluorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWEOQXADFPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2368135.png)
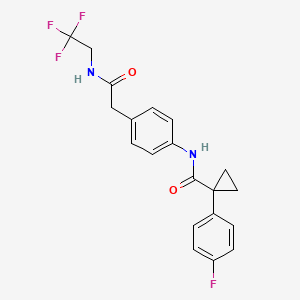
![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)
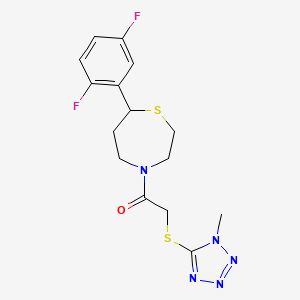
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime](/img/structure/B2368139.png)
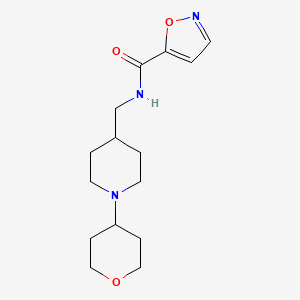
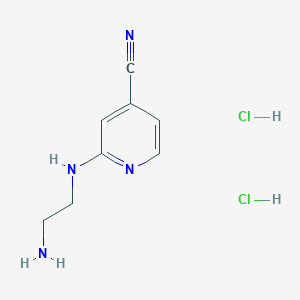
![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)

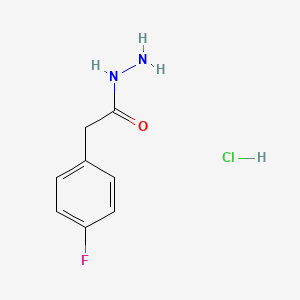

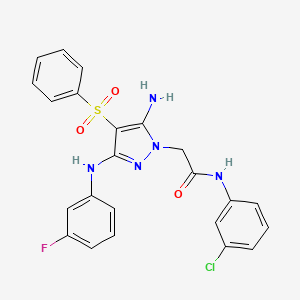
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)

